[2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride
Description
[2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride is a benzimidazole derivative characterized by a fluorine substituent at the 5-position of the benzimidazole core. The structure includes an ethyl chain linking the benzimidazole’s 2-position to a methylamine group, with dihydrochloride salt formation enhancing solubility and stability. Benzimidazole derivatives are pharmacologically significant due to their diverse biological activities, including antimicrobial, anticancer, and receptor modulation properties .
Properties
IUPAC Name |
2-(6-fluoro-1H-benzimidazol-2-yl)-N-methylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3.2ClH/c1-12-5-4-10-13-8-3-2-7(11)6-9(8)14-10;;/h2-3,6,12H,4-5H2,1H3,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTELGFSPFSHIRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NC2=C(N1)C=C(C=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Fluoro-1H-benzimidazole Intermediate
The benzimidazole nucleus is commonly prepared by condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid derivative or aldehyde under acidic or thermal conditions.
- Starting Material: 4-fluoro-1,2-diaminobenzene or 5-fluoro-o-phenylenediamine.
- Reaction: Cyclocondensation with formic acid or formamide derivatives.
- Conditions: Heating under reflux in polar solvents such as ethanol or acetic acid.
This step yields 5-fluoro-1H-benzimidazole, which serves as the scaffold for further functionalization.
Alkylation at the 2-Position with Ethylmethylamine
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Benzimidazole formation | 5-fluoro-o-phenylenediamine + formic acid | Ethanol | Reflux | 4-6 hours | 70–85 | Cyclocondensation |
| Alkylation (N-alkylation) | 5-fluoro-benzimidazole + 2-chloroethylmethylamine + K2CO3 | DMF | 60–80°C | 8-12 hours | 60–75 | Nucleophilic substitution |
| Reductive amination (alternative) | 5-fluoro-benzimidazole-2-carbaldehyde + methylamine + NaBH3CN | MeOH | RT-40°C | 6-10 hours | 65–80 | Selective amine introduction |
| Salt formation | Free base + HCl gas or concentrated HCl | Ether/Ethanol | 0–25°C | 1–2 hours | >90 | Precipitation of dihydrochloride |
Analytical and Purification Notes
- Purity Assessment: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for confirming structure and purity.
- Isolation: The dihydrochloride salt is typically isolated by filtration after precipitation and dried under vacuum.
- Crystallization: Recrystallization from ethanol or isopropanol can enhance purity.
Research Findings and Optimization
- Use of polar aprotic solvents like DMF enhances alkylation efficiency by stabilizing the transition state.
- Base choice is critical; potassium carbonate provides mild conditions, whereas stronger bases can cause side reactions.
- Reductive amination offers a more selective and milder alternative to direct alkylation, reducing byproducts.
- The dihydrochloride salt form is favored for pharmaceutical applications due to improved solubility and stability.
Summary Table of Preparation Methods
| Methodology | Advantages | Disadvantages | Typical Yield | Key Reagents |
|---|---|---|---|---|
| Direct Alkylation | Straightforward, scalable | Possible side reactions, harsher conditions | 60–75% | 2-chloroethylmethylamine, K2CO3 |
| Reductive Amination | Mild conditions, high selectivity | Requires aldehyde intermediate, reducing agent | 65–80% | 5-fluoro-benzimidazole-2-carbaldehyde, NaBH3CN |
| Salt Formation | Improves stability and solubility | Additional step | >90% | HCl gas or concentrated HCl |
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various types of chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be achieved by reacting the compound with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic conditions.
Reduction: NaBH4, LiAlH4, anhydrous ether.
Substitution: Nucleophiles (e.g., alkyl halides), electrophiles (e.g., acyl chlorides), polar aprotic solvents.
Major Products Formed:
Oxidation: Fluorinated benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
The compound has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biological studies to understand the interaction of benzimidazole derivatives with biological targets.
Medicine: It has potential therapeutic applications, such as in the development of antiviral, anticancer, and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with biological targets such as enzymes, receptors, and other proteins, leading to various biological responses. The exact mechanism of action depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s closest analogs differ in halogen substituents, alkyl chain length, or amine group modifications. Key comparisons include:
Halogen Substitution: Fluoro vs. Chloro
- [2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride
- Structural Difference : Chlorine replaces fluorine at the 5-position.
- Molecular Weight : 282.59 g/mol (vs. ~276.6 g/mol for the fluoro analog, estimated from related compounds) .
- Impact : Chlorine’s larger atomic radius and higher lipophilicity may alter binding affinity and metabolic stability compared to fluorine .
Alkyl Chain and Amine Group Variations
- Molecular Formula: C₈H₁₀Cl₂FN₃ (vs. C₁₀H₁₃Cl₂FN₃ for the target compound).
2-(5-Fluoro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
N-Ethyl-N-[2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₁₀H₁₃Cl₂FN₃ | ~276.6 (estimated) | 95%+ | 5-Fluoro, ethyl-methylamine, diHCl |
| [2-(5-Chloro-...)ethyl]methylamine diHCl | C₁₀H₁₃Cl₃N₃ | 282.59 | 95% | 5-Chloro, ethyl-methylamine, diHCl |
| [(5-Fluoro-...)methyl]amine diHCl | C₈H₁₀Cl₂FN₃ | 234.09 | 98% | 5-Fluoro, methylamine, diHCl |
| 2-(5-Fluoro-...)ethan-1-amine diHCl | C₉H₁₁Cl₂FN₃ | 252.11 | 95% | 5-Fluoro, ethyl-amine, diHCl |
| N-Ethyl-N-[2-(5-Fluoro-...)ethyl]amine diHCl | C₁₁H₁₅Cl₂FN₃ | 290.16 | Discontinued | 5-Fluoro, ethyl-ethylamine, diHCl |
Data compiled from .
Biological Activity
[2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its synthesis, biological properties, and therapeutic implications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a benzimidazole moiety, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. The compound exhibits significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound shows promising activity against MCF7 and A549 cell lines, which are representative of breast and lung cancers, respectively.
The mechanism through which this compound exerts its anticancer effects appears to involve multiple pathways:
- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer progression, including EGFR and FGFR, with IC50 values in the low nanomolar range.
- Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed that treatment with this compound results in cell cycle arrest at the S phase, preventing further proliferation of cancer cells.
Study 1: Evaluation in NSCLC
A study published in a peer-reviewed journal evaluated the effects of this compound on non-small cell lung cancer (NSCLC) models. The results indicated significant inhibition of tumor growth in vivo, correlating with the in vitro cytotoxicity data.
Study 2: Combination Therapy
Another investigation explored the potential of using this compound in combination with standard chemotherapeutic agents. The findings suggested enhanced efficacy when used alongside drugs like cisplatin, indicating a synergistic effect that could improve treatment outcomes for patients with resistant tumors.
Q & A
Q. What computational tools predict metabolic pathways for this compound?
- Tools :
- SwissADME : Predicts Phase I oxidation at the ethylamine chain (major site).
- GLORYx : Identifies potential glucuronidation at the benzimidazole NH group .
- Validation : Metabolite ID via HPLC-HRMSⁿ (e.g., m/z 306.08 for hydroxylated derivative) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
